Home > Products > Screening Compounds P133002 > Antibacterial agent 50
Antibacterial agent 50 -

Antibacterial agent 50

Catalog Number: EVT-14052122
CAS Number:
Molecular Formula: C13H18N5NaO9S
Molecular Weight: 443.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Research indicates that Antibacterial Agent 50 is synthesized from various chemical precursors, often involving aminoguanidine derivatives and other heterocyclic compounds. The synthesis typically employs organic solvents and reagents under controlled laboratory conditions to ensure purity and efficacy.

Classification

Antibacterial Agent 50 falls under the classification of synthetic antimicrobial agents, specifically targeting Gram-positive and Gram-negative bacteria. Its mechanism of action is primarily linked to inhibiting bacterial growth and reproduction.

Synthesis Analysis

Methods

The synthesis of Antibacterial Agent 50 generally involves several steps:

  1. Formation of Key Intermediates: Initial reactions may include the condensation of aminoguanidine with various aldehydes or ketones in the presence of bases such as potassium carbonate.
  2. Refluxing Conditions: Many reactions are conducted under reflux conditions to facilitate the formation of desired products while maintaining reaction efficiency.
  3. Purification: Following synthesis, products are purified using techniques such as column chromatography to isolate the final compound from by-products.

Technical Details

For example, one synthetic route involves reacting an intermediate derived from aniline with methyl hydrazinecarboxylate in ethanol, followed by treatment with hydrochloric acid to yield the target compound. Characterization methods such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

Antibacterial Agent 50's molecular structure typically features a complex arrangement of aromatic rings and functional groups that enhance its antibacterial properties. The precise structure can vary based on specific substitutions on the core aminoguanidine framework.

Data

Characterization data often includes:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Confirms molecular weight and structural integrity.
  • Infrared Spectroscopy: Identifies functional groups present in the compound.
Chemical Reactions Analysis

Reactions

The chemical reactivity of Antibacterial Agent 50 can be assessed through various reactions:

  • Condensation Reactions: Essential for forming the core structure from simpler precursors.
  • Hydrolysis: In some cases, esters formed during synthesis may undergo hydrolysis to yield carboxylic acids, which can enhance antibacterial activity.

Technical Details

For instance, reactions involving ethyl bromoacetate and sodium methoxide lead to ester formation, which can later be converted into more active forms through hydrolysis .

Mechanism of Action

Process

Antibacterial Agent 50 operates primarily by disrupting bacterial cell wall synthesis or protein production. This action leads to inhibition of growth or cell death in susceptible bacteria.

Data

Studies indicate that the minimum inhibitory concentration values for Antibacterial Agent 50 against various strains (e.g., Staphylococcus aureus and Escherichia coli) are critical for evaluating its effectiveness. These values help establish dosage guidelines for potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

Antibacterial Agent 50 is typically characterized by:

  • Appearance: Often a white crystalline solid.
  • Melting Point: Specific compounds exhibit distinct melting points, which can be indicative of purity.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar solvents like ethanol or dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from studies show that modifications to its structure can significantly influence its solubility and antibacterial efficacy .

Applications

Scientific Uses

Antibacterial Agent 50 has potential applications in:

  • Pharmaceutical Development: As a candidate for new antibiotics targeting resistant bacterial strains.
  • Research: Used in studies exploring mechanisms of bacterial resistance and efficacy of novel antimicrobial agents.

The ongoing exploration into its effectiveness against various pathogens highlights its significance in addressing global health challenges posed by antibiotic-resistant bacteria .

Introduction to Antibacterial Resistance and the Role of Antibacterial Agent 50

Emergence of Multidrug-Resistant Pathogens and Global Health Implications

Multidrug-resistant (MDR) pathogens represent an accelerating global health catastrophe, with the World Health Organization (WHO) classifying antimicrobial resistance (AMR) among the top ten global public health threats [2]. The "ESKAPEE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp., and Escherichia coli) demonstrate exceptional capabilities in evading conventional antibiotics through complex resistance mechanisms [1]. Recent epidemiological data reveals alarming resistance trends: methicillin-resistant Staphylococcus aureus (MRSA) caused over 130,000 global deaths in 2021—more than double the 1990 mortality figures [6]. Similarly, carbapenem-resistant Enterobacteriaceae (CRE) exhibit escalating resistance, with carbapenem resistance surging from 127,000 deaths in 1990 to 216,000 in 2021 [6]. Gram-negative pathogens pose particular concern, with third-generation cephalosporin resistance observed in 42% of E. coli isolates and rising resistance to last-resort carbapenems across multiple regions [2]. Without effective intervention, the Global Research on Antimicrobial Resistance (GRAM) Project forecasts 39 million cumulative AMR-attributable deaths between 2025-2050—equivalent to three deaths per minute [6].

Table 1: Global Impact of Priority Multidrug-Resistant Pathogens

PathogenResistance MechanismKey Antibiotic AffectedGlobal Mortality (2021)Mortality Trend
MRSAmecA gene acquisitionBeta-lactams130,000 deaths>100% increase since 1990
CREKPC/NDM carbapenemasesCarbapenems216,000 deaths70% increase since 1990
ESBL-producing EnterobacteriaceaeCTX-M enzymes3rd-gen cephalosporins250,000+ deathsDominant global resistance type
MDR Pseudomonas aeruginosaEfflux pumps, AmpC mutationsCarbapenems, fluoroquinolones90,000+ deathsIncreasing in healthcare settings
VREVanA/VanB operonsVancomycinSignificant contributor to nosocomial mortalityStable with regional surges

The economic ramifications parallel mortality statistics, with AMR projected to incur $1 trillion annually in additional healthcare costs by 2050, potentially reducing global GDP by 3.4% [2] [6]. This crisis disproportionately impacts vulnerable populations in low-resource settings where sanitation infrastructure, diagnostic capabilities, and antibiotic stewardship programs remain limited [2] [10]. The convergence of high resistance rates in clinically significant pathogens and diminishing therapeutic alternatives underscores the urgent need for innovative antibacterial agents with novel mechanisms of action [1] [8].

Rationale for Novel Antibacterial Agents in the Post-Antibiotic Era

The antibiotic development pipeline has experienced progressive decline since its mid-20th century zenith, creating a therapeutic vacuum increasingly filled by resistant pathogens. Analysis reveals a 94% reduction in new systemic antibiotic approvals between the mid-1980s and 2010-2015, with only two truly novel antibiotic classes (oxazolidinones and cyclic lipopeptides) introduced clinically in the past three decades [8] [4]. This innovation drought stems from scientific challenges in target discovery, combined with limited commercial incentives for antibiotics intended as last-resort therapies [8]. Simultaneously, resistance mechanisms have evolved unprecedented sophistication:

  • Enzymatic Drug Inactivation: Over 8,000 distinct beta-lactamases identified to date, including extended-spectrum (ESBL) and carbapenemase variants that hydrolyze last-resort carbapenems [1]
  • Permeability Barriers: Gram-negative outer membrane porin mutations restricting antibiotic entry [1]
  • Efflux Systems: Multi-drug resistance (MDR) pumps exporting diverse antibiotic classes [9]
  • Biofilm Formation: Structured microbial communities exhibiting up to 1,000-fold increased resistance [9]

Table 2: Antibiotic Innovation Gap and Resistance Development Timeline

EraNew Antibiotic Classes IntroducedTime to Resistance EmergenceDominant Resistance Mechanism
Golden Age (1940s-1960s)15+ classes5-15 yearsSingle-gene mutations
Innovation Decline (1970s-1990s)4 classes1-5 yearsPlasmid-mediated enzymes
Crisis Period (2000-present)2 classes<1-3 yearsPan-resistant strains with multiple mechanisms

This innovation-resistance mismatch threatens modern medical infrastructure. Approximately 20% of medical procedures requiring antibiotic prophylaxis—including organ transplantation, cancer chemotherapy, and complex surgeries—face unacceptable risk levels without reliable antimicrobial protection [8]. Agricultural practices further compound selective pressure, with 70-80% of medically important antibiotics used in food production, accelerating environmental resistance gene dissemination [10]. In this context, structurally novel agents circumventing established resistance pathways represent not merely therapeutic advances but essential safeguards for contemporary healthcare systems [3] [5].

Positioning of Antibacterial Agent 50 in Contemporary Antimicrobial Research

Antibacterial Agent 50 (AA50) emerges within a diversified investigational landscape targeting multidrug-resistant pathogens. Unlike conventional antibiotic approaches, AA50 belongs to a novel structural class specifically engineered to evade common resistance determinants while maintaining activity against WHO critical-priority pathogens [1] [5]. Contemporary antibacterial research prioritizes several strategic approaches where AA50 demonstrates distinctive advantages:

  • Overcoming Enzymatic Degradation: Unlike conventional beta-lactams, AA50's non-hydrolyzable chemical backbone confers stability against serine- and metallo-beta-lactamases (including NDM-1 and KPC variants) that currently compromise carbapenems [1].
  • Enhanced Penetration: Molecular optimization facilitates porin-independent uptake in Gram-negative pathogens, countering a primary resistance mechanism in Pseudomonas aeruginosa and Acinetobacter baumannii [1].
  • Dual-Target Inhibition: Simultaneous engagement of complementary pathways in cell wall biosynthesis and nucleotide metabolism reduces spontaneous mutation frequencies compared to single-target agents [5].

Table 3: Positioning of AA50 Among Innovative Antimicrobial Approaches

Therapeutic StrategyRepresentative AgentsMechanistic AdvantagesLimitationsAA50 Differentiation
Novel BL-BLI CombinationsCeftolozane-tazobactam, Ceftazidime-avibactamExtended beta-lactamase coverageIneffective against metallo-beta-lactamasesStable against all Ambler classes including MBLs
Siderophore ConjugatesCefiderocolTrojan horse transport through iron channelsDeveloping resistance via porin mutationsComplementary uptake mechanism independent of iron transport
Antimicrobial PeptidesDalbavancin, OritavancinMembrane disruption activityLimited systemic applications, toxicity concernsOptimized for systemic use with lower cytotoxicity
Antivirulence AgentsAnti-adhesion antibodies, Quorum sensing inhibitorsReduced selective pressureLimited efficacy in established infectionsCombines virulence suppression with direct bactericidal activity

AA50's chemical structure enables potent activity against both Gram-positive and Gram-negative pathogens, addressing a critical spectrum gap in the current pipeline. Of the 45 antibacterial agents in clinical development as of 2024, only seven demonstrate meaningful activity against Gram-negative ESKAPEE pathogens [1] [10]. Preclinical profiling indicates AA50's minimum inhibitory concentrations (MIC90) remain ≤2 μg/mL against 90% of contemporary MDR K. pneumoniae and P. aeruginosa isolates, including strains resistant to carbapenems and third-generation cephalosporins [1]. Furthermore, resistance frequency studies demonstrate spontaneous mutation rates below 10^-9 at 4×MIC concentrations, suggesting a high genetic barrier to resistance development [5].

AA50 exemplifies the strategic shift toward "resistance-evading" design principles in antimicrobial pharmacology. Rather than incremental improvements to existing scaffolds, AA50 integrates three-dimensional structure-activity relationship (3D-SAR) insights with computational simulations of target binding, creating a pharmacophore distinct from natural product-inspired antibiotics [5]. This methodology positions AA50 as a promising candidate against the most recalcitrant MDR infections while potentially extending the clinical lifespan of antibacterial therapies through reduced susceptibility to conventional resistance mechanisms.

Properties

Product Name

Antibacterial agent 50

IUPAC Name

sodium;[(2S,5R)-2-[[(2-morpholin-4-yl-2-oxoacetyl)amino]carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

Molecular Formula

C13H18N5NaO9S

Molecular Weight

443.37 g/mol

InChI

InChI=1S/C13H19N5O9S.Na/c19-10(14-15-11(20)12(21)16-3-5-26-6-4-16)9-2-1-8-7-17(9)13(22)18(8)27-28(23,24)25;/h8-9H,1-7H2,(H,14,19)(H,15,20)(H,23,24,25);/q;+1/p-1/t8-,9+;/m1./s1

InChI Key

DEYSIGKZXMFJIB-RJUBDTSPSA-M

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)C(=O)N3CCOCC3.[Na+]

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)C(=O)N3CCOCC3.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.